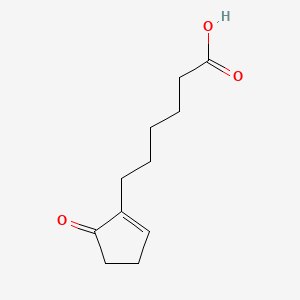

1-Cyclopentene-1-hexanoic acid, 5-oxo-

Description

Contextualization within Oxylipin and Cyclic Fatty Acid Metabolism

OPDA is a central intermediate in the oxylipin pathway, a metabolic cascade responsible for the synthesis of a diverse group of oxidized fatty acids known as oxylipins. nih.gov In plants, the biosynthesis of OPDA is a well-characterized process that begins with the release of polyunsaturated fatty acids, primarily α-linolenic acid, from chloroplast membranes.

The synthesis proceeds through a series of enzymatic reactions:

Oxygenation: The enzyme 13-lipoxygenase introduces molecular oxygen into α-linolenic acid to form 13-hydroperoxylinolenic acid. oup.com

Dehydration and Cyclization: Subsequently, allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) catalyze the conversion of the hydroperoxy fatty acid into the stable cyclic structure of OPDA. nih.gov

This initial part of the pathway occurs within the chloroplasts. nih.gov For its further metabolism, OPDA is transported to the peroxisomes. Inside the peroxisomes, the enzyme 12-oxo-phytodienoic acid reductase 3 (OPR3) reduces the cyclopentenone ring. nih.gov Following this reduction, the molecule undergoes three cycles of β-oxidation to ultimately yield jasmonic acid (JA), a well-known plant hormone. nih.gov

| Enzyme | Function | Cellular Location |

|---|---|---|

| 13-Lipoxygenase (13-LOX) | Oxygenates α-linolenic acid | Chloroplast |

| Allene Oxide Synthase (AOS) | Forms an unstable allene oxide | Chloroplast |

| Allene Oxide Cyclase (AOC) | Cyclizes the allene oxide to form OPDA | Chloroplast |

| 12-oxo-phytodienoic acid reductase 3 (OPR3) | Reduces the cyclopentenone ring of OPDA | Peroxisome |

Significance in Plant and Mammalian Lipid Signaling Research

The importance of OPDA extends beyond its role as a precursor to jasmonic acid. It is now recognized as a signaling molecule in its own right, with distinct biological activities.

In Plants: OPDA has been shown to regulate a unique subset of genes that are not responsive to jasmonic acid, particularly in the context of defense against pathogens and insects, and in response to wounding. nih.govnih.gov This indicates the existence of an OPDA-specific signaling pathway that functions independently of JA. nih.gov Research has demonstrated that OPDA can activate defense and detoxification responses. nih.gov This dual role, as both a precursor and an independent signaling molecule, highlights the complexity of the oxylipin signaling network in plants. nih.gov

In Mammals: While OPDA is a plant-derived oxylipin, its significance in mammalian research is growing due to its structural analogy to endogenous mammalian signaling molecules known as cyclopentenone prostaglandins (B1171923) (cyPGs), such as those of the A and J series. oup.comnih.gov These cyPGs are critical regulators of inflammatory responses, cell proliferation, and apoptosis in mammals. frontiersin.org

The reactive α,β-unsaturated carbonyl group in the cyclopentenone ring, a feature shared by OPDA and cyPGs, is thought to be key to their biological activity. nih.gov This chemical feature allows these molecules to react with cellular thiols, such as cysteine residues in proteins, thereby modulating protein function and signaling pathways. nih.gov

Recent studies have begun to explore the direct effects of OPDA on mammalian cells. For instance, research has shown that OPDA can protect human neuroblastoma cells from oxidative stress-induced toxicity. nih.gov This protective effect was demonstrated to occur through the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.gov These findings suggest that plant-derived oxylipins like OPDA may have therapeutic potential in diseases related to oxidative stress. nih.gov The study of OPDA and other electrophilic oxylipins provides valuable insights into shared signaling mechanisms across different biological kingdoms. nih.gov

| System | Molecule(s) | Key Biological Roles |

|---|---|---|

| Plants | 12-oxo-phytodienoic acid (OPDA) | Precursor to Jasmonic Acid, independent signaling in defense and development. nih.gov |

| Mammals | Cyclopentenone Prostaglandins (e.g., PGA, PGJ series) | Regulation of inflammation, cell proliferation, and apoptosis. frontiersin.org |

Structure

3D Structure

Properties

CAS No. |

51876-15-4 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

6-(5-oxocyclopenten-1-yl)hexanoic acid |

InChI |

InChI=1S/C11H16O3/c12-10-7-4-6-9(10)5-2-1-3-8-11(13)14/h6H,1-5,7-8H2,(H,13,14) |

InChI Key |

LKHSNVFARIHMHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(=C1)CCCCCC(=O)O |

Origin of Product |

United States |

Structural Characterization and Nomenclature of 1 Cyclopentene 1 Hexanoic Acid, 5 Oxo

Elucidation of the Cyclopentenone Core and Side Chain Structure

The molecular structure of 1-Cyclopentene-1-hexanoic acid, 5-oxo- is characterized by two primary components: a cyclopentenone ring and a hexanoic acid side chain. The cyclopentenone core is a five-membered ring containing a carbon-carbon double bond and a ketone functional group. The hexanoic acid side chain is a six-carbon carboxylic acid. These two structural elements are joined by a single bond between a carbon atom of the cyclopentenone ring and the terminal carbon of the hexanoic acid chain.

The molecular formula for this compound is C₁₁H₁₆O₃, and it has a molecular weight of 196.24 g/mol . nih.gov The precise connectivity and the nature of the functional groups are typically determined through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be instrumental in identifying the different types of protons and their neighboring environments. For instance, the protons on the cyclopentenone ring would exhibit characteristic chemical shifts, as would the protons along the aliphatic hexanoic acid chain. The integration of the signals would correspond to the number of protons in each unique environment. ¹³C NMR spectroscopy would complement this by identifying the number of unique carbon environments, including the carbonyl carbon of the ketone, the carboxylic acid carbon, the olefinic carbons of the double bond, and the aliphatic carbons of the ring and side chain.

Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide further evidence for the presence of the cyclopentenone ring and the hexanoic acid side chain. libretexts.orgmiamioh.edu For example, characteristic losses corresponding to the carboxylic acid group or fragments of the alkyl chain would be expected.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to confirm the presence of the key functional groups. Distinctive absorption bands would be observed for the carbonyl (C=O) stretching of the ketone in the cyclopentenone ring, the carbonyl stretching of the carboxylic acid, and the O-H stretching of the carboxylic acid. The C=C double bond of the cyclopentenone ring would also show a characteristic absorption.

Through the combined interpretation of these spectroscopic data, the unambiguous structure of 1-Cyclopentene-1-hexanoic acid, 5-oxo- as a cyclopentenone ring attached to a hexanoic acid side chain is established.

Systematic and Common Nomenclature in Academic Literature

In scientific literature, a single chemical compound can be referred to by several names, depending on the nomenclature system being used. This is true for 1-Cyclopentene-1-hexanoic acid, 5-oxo-. The systematic names are derived from established rules, such as those from the International Union of Pure and Applied Chemistry (IUPAC), while common names or abbreviations are often used for convenience.

The IUPAC system provides a standardized method for naming organic compounds, ensuring that each name corresponds to a unique structure. nih.gov For this compound, several systematic names are recognized:

1-Cyclopentene-1-hexanoic acid, 5-oxo- : This name designates the hexanoic acid as the parent chain, with a 5-oxo-1-cyclopentenyl group as a substituent.

6-(5-oxocyclopenten-1-yl)hexanoic acid : This is another valid IUPAC name that also treats the hexanoic acid as the parent chain. nih.gov

In addition to these systematic names, the abbreviation OPC-6 is sometimes used in academic and research contexts, although it is less common. The "OPC" likely stands for oxo-cyclopentenyl.

Below is an interactive data table summarizing the various names for this compound.

| Nomenclature Type | Name |

| Systematic Name (IUPAC) | 1-Cyclopentene-1-hexanoic acid, 5-oxo- |

| Systematic Name (IUPAC) | 6-(5-oxocyclopenten-1-yl)hexanoic acid |

| Abbreviation | OPC-6 |

Stereochemical Considerations and Isomeric Forms Relevant to Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of many compounds. nih.govwikipedia.org This is particularly true for molecules that interact with chiral biological targets such as enzymes and receptors. nih.gov

In the case of 1-Cyclopentene-1-hexanoic acid, 5-oxo-, the molecule is achiral . nih.gov This means it does not have any stereocenters (chiral centers), which are typically carbon atoms bonded to four different groups. An achiral molecule is superimposable on its mirror image. Consequently, this compound does not exist as enantiomers or diastereomers.

The absence of chirality in 1-Cyclopentene-1-hexanoic acid, 5-oxo- has significant implications for its biological activity. Unlike many related compounds, such as the prostaglandins (B1171923), where specific stereoisomers are required for potent biological effects, the activity of 1-Cyclopentene-1-hexanoic acid, 5-oxo- is not dependent on a specific stereochemical configuration. semanticscholar.orgnih.gov

Prostaglandins are a well-known class of biologically active lipids that also feature a cyclopentane (B165970) or cyclopentenone ring. mdpi.commdpi.com The biological functions of prostaglandins are highly dependent on their stereochemistry, and even small changes to the spatial arrangement of their functional groups can lead to a dramatic loss of activity. semanticscholar.orgnih.gov The synthesis of prostaglandins often requires complex stereoselective methods to obtain the desired biologically active isomer. acs.orgacs.org

The achiral nature of 1-Cyclopentene-1-hexanoic acid, 5-oxo- simplifies its chemical synthesis, as there is no need to separate different stereoisomers. From a biological perspective, its interaction with biological targets will not be stereospecific in the way that is observed for chiral molecules. This does not mean the molecule is biologically inactive, but rather that its mechanism of action is not predicated on a specific three-dimensional fit that is unique to one stereoisomer.

Biosynthetic Pathways and Enzymatic Transformations of 1 Cyclopentene 1 Hexanoic Acid, 5 Oxo

Precursor Substrates and Initial Enzymatic Steps in Oxylipin Formation

The formation of oxylipins, including 1-Cyclopentene-1-hexanoic acid, 5-oxo-, is initiated from the release of polyunsaturated fatty acids from membrane lipids. nih.govaocs.org This process is the first committed step in a cascade of enzymatic reactions leading to a diverse array of bioactive molecules. nih.gov

Polyunsaturated fatty acids are the fundamental building blocks for the synthesis of 1-Cyclopentene-1-hexanoic acid, 5-oxo-. nih.gov In plants, the primary precursor is α-linolenic acid (α-LeA, 18:3), an omega-3 fatty acid that is abundant in chloroplast membranes. frontiersin.orgoup.com Another significant precursor, particularly for the C16 homolog of OPDA (dinor-OPDA), is hexadecatrienoic acid (16:3). frontiersin.orgoup.com While arachidonic acid is a major precursor for the analogous prostaglandin (B15479496) compounds in animals, it is generally absent in higher plants. researchgate.net The biosynthesis of these PUFAs proceeds through a series of desaturation and elongation steps from simpler fatty acid precursors. nih.gov The release of these fatty acids from galactolipids in the chloroplast membrane by lipases is a critical initiating event for the oxylipin pathway. nih.govoup.com

| Fatty Acid | Abbreviation | Chemical Formula | Primary Organism | Resulting Cyclopentenone |

|---|---|---|---|---|

| α-Linolenic Acid | α-LeA | C18H30O2 | Plants | 12-oxo-phytodienoic acid (OPDA) |

| Hexadecatrienoic Acid | 16:3 | C16H26O2 | Plants | dinor-OPDA (dnOPDA) |

| Arachidonic Acid | AA | C20H32O2 | Animals | Prostaglandins (B1171923) |

Once released, the PUFA precursors undergo oxygenation, a reaction catalyzed by specific enzymes. In the plant pathway leading to 1-Cyclopentene-1-hexanoic acid, 5-oxo-, the key enzymes are lipoxygenases (LOXs). researchgate.netmdpi.com Specifically, 13-lipoxygenases (13-LOX) catalyze the insertion of molecular oxygen into α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT). frontiersin.orgoup.com This initial hydroperoxidation is a crucial step that sets the stage for the subsequent cyclization. nih.gov

In contrast, the biosynthesis of prostaglandins in animals involves cyclooxygenases (COX), also known as prostaglandin-endoperoxide synthases. wikipedia.org COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, an intermediate that is further processed to various prostaglandins. wikipedia.org While both LOX and COX are involved in the oxygenation of PUFAs, the LOX pathway is the primary route for the formation of 1-Cyclopentene-1-hexanoic acid, 5-oxo- in plants. oup.commdpi.com

Cyclization Mechanisms Leading to the Cyclopentenone Ring Structure

The formation of the characteristic five-membered ring of 1-Cyclopentene-1-hexanoic acid, 5-oxo- is a defining feature of this molecule. This cyclization can occur through both highly specific enzymatic pathways and non-enzymatic routes.

The enzymatic formation of the cyclopentenone ring in the jasmonate pathway is a two-step process. First, the 13-HPOT generated by LOX is converted into an unstable allene (B1206475) oxide, 12,13(S)-epoxy-octadecatrienoic acid (12,13-EOT), by the enzyme allene oxide synthase (AOS). nih.govoup.com This highly reactive intermediate is then the substrate for allene oxide cyclase (AOC). oup.comontosight.ai AOC catalyzes the stereospecific cyclization of 12,13-EOT to form the enantiomerically pure cis-(+)-12-oxo-phytodienoic acid. oup.comnih.gov This reaction is mechanistically similar to the Nazarov cyclization in organic chemistry. frontiersin.org The tight coupling of AOS and AOC is thought to be crucial for the efficient and specific production of the correct stereoisomer of OPDA. nih.gov

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| Oxygenation | α-Linolenic Acid | 13-Lipoxygenase (13-LOX) | 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT) |

| Dehydration | 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT) | Allene Oxide Synthase (AOS) | 12,13(S)-epoxy-octadecatrienoic acid (12,13-EOT) |

| Cyclization | 12,13(S)-epoxy-octadecatrienoic acid (12,13-EOT) | Allene Oxide Cyclase (AOC) | cis-(+)-12-oxo-phytodienoic acid (OPDA) |

In addition to the enzymatic pathway, cyclopentenone structures similar to 1-Cyclopentene-1-hexanoic acid, 5-oxo- can be formed through non-enzymatic free radical-catalyzed oxidation of PUFAs. researchgate.netscispace.com This process leads to the formation of a group of compounds known as phytoprostanes from α-linolenic acid in plants. researchgate.netnih.gov Phytoprostanes are considered reliable markers of oxidative stress in plants. researchgate.net The formation of these compounds occurs via a free radical-mediated auto-oxidation pathway, resulting in a series of isoprostane-like molecules. researchgate.net While structurally similar to enzymatically produced oxylipins, phytoprostanes are formed as a racemic mixture of isomers. oup.com

Downstream Enzymatic Modifications and Metabolic Fates of Cyclopentenone Intermediates

Following its synthesis, 1-Cyclopentene-1-hexanoic acid, 5-oxo- can undergo further enzymatic modifications, leading to the production of other bioactive molecules. A major metabolic fate of OPDA is its reduction by 12-oxo-phytodienoate reductase (OPR) to form 3-oxo-2(2′(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). nih.govoup.com This reaction occurs in the peroxisome, and OPDA is transported from the chloroplast to the peroxisome for this to occur. nih.govfrontiersin.org Subsequently, OPC-8:0 undergoes three cycles of β-oxidation to yield jasmonic acid (JA), the end product of this branch of the octadecanoid pathway. nih.govnih.gov Jasmonic acid can be further metabolized into a variety of derivatives, including its methyl ester and amino acid conjugates, which have distinct signaling roles in plants. frontiersin.org

Comparative Biosynthesis Across Biological Systems

The biosynthetic pathways leading to cyclic oxylipins like 1-Cyclopentene-1-hexanoic acid, 5-oxo- share fundamental chemical principles across plants and mammals, although the specific enzymes and precursor molecules differ.

The biosynthesis of jasmonates in plants provides a well-characterized analog to the formation of 1-Cyclopentene-1-hexanoic acid, 5-oxo-. The pathway begins with the release of α-linolenic acid from chloroplast membranes. oup.comportlandpress.com This fatty acid is then converted through a series of enzymatic steps into 12-oxo-phytodienoic acid (OPDA). frontiersin.orgnih.gov

The key steps in the formation of OPDA include:

Oxygenation: 13-lipoxygenases add molecular oxygen to α-linolenic acid. frontiersin.orgnih.gov

Dehydration and Cyclization: The resulting hydroperoxy fatty acid is converted into an unstable allene oxide by allene oxide synthase, which is then cyclized by allene oxide cyclase to form the cyclopentenone ring of OPDA. oup.comfrontiersin.orgnih.gov

OPDA is the precursor to jasmonic acid and its derivatives. frontiersin.org Following its synthesis in the chloroplast, OPDA is transported to the peroxisome where it is reduced by OPR3 to OPC-8:0. oup.com Subsequent beta-oxidation shortens the side chain, producing intermediates like OPC-6:0 and ultimately jasmonic acid. oup.comresearchgate.net

| Compound | Precursor | Key Enzymes | Cellular Location |

| 12-oxo-phytodienoic acid (OPDA) | α-Linolenic acid | Lipoxygenase, Allene oxide synthase, Allene oxide cyclase | Chloroplast |

| OPC-8:0 | 12-oxo-phytodienoic acid (OPDA) | 12-Oxophytodienoate Reductase 3 (OPR3) | Peroxisome |

| OPC-6:0 | OPC-8:0 | Beta-oxidation enzymes | Peroxisome |

| Jasmonic Acid (JA) | OPC-4:0 | Beta-oxidation enzymes | Peroxisome |

In mammals, the biosynthesis of prostaglandins offers a parallel pathway for the formation of cyclopentenone-containing molecules. This pathway starts with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. nih.govresearchgate.net

The central enzyme in prostaglandin synthesis is cyclooxygenase (COX), which catalyzes the oxygenation and cyclization of arachidonic acid to form the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). researchgate.netwikipedia.orgbio-rad.com PGH2 serves as a common precursor for various prostaglandins, including those with a cyclopentenone ring. wikipedia.org

Cyclopentenone prostaglandins, such as those in the PGA and PGJ series, are formed through the dehydration of their respective precursor prostaglandins (PGE and PGD series). nih.govresearchgate.netnih.gov For instance, PGE2 can be dehydrated to form PGA2, and PGD2 can be dehydrated to form PGJ2. nih.govresearchgate.netbio-rad.com The PGF series of prostaglandins are formed by the reduction of the endoperoxide bridge of PGH2 or from other prostaglandins like PGE2 and PGD2. bio-rad.comlibretexts.org

The formation of these cyclopentenone structures is a key feature that they share with plant-derived oxylipins, highlighting a convergent evolutionary strategy for the synthesis of biologically active signaling molecules. oup.com

| Prostaglandin Series | Precursor | Key Transformation |

| PGA Series (e.g., PGA2) | PGE2 | Dehydration |

| PGJ Series (e.g., PGJ2) | PGD2 | Dehydration |

| PGF Series (e.g., PGF2α) | PGH2, PGE2, PGD2 | Reduction |

Advanced Analytical Techniques for Characterization and Quantification of 1 Cyclopentene 1 Hexanoic Acid, 5 Oxo

Mass Spectrometry (MS) Applications in Structure Elucidation and Metabolomics

Mass spectrometry is a cornerstone technique for the analysis of 1-Cyclopentene-1-hexanoic acid, 5-oxo-, offering exceptional sensitivity and structural information from minute sample quantities. It is particularly powerful in the context of metabolomics, where it can identify and quantify metabolites within a complex biological sample.

High-resolution mass spectrometry (HRMS) is critical for the initial identification of 1-Cyclopentene-1-hexanoic acid, 5-oxo-. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, a crucial first step in its identification. nih.govthermofisher.comnih.gov

For 1-Cyclopentene-1-hexanoic acid, 5-oxo-, with the chemical formula C₁₁H₁₆O₃, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. nih.gov This capability is fundamental in metabolomic studies to differentiate the target compound from a multitude of other endogenous molecules. nih.gov When coupled with liquid chromatography (LC-HRMS), this technique provides a powerful platform for screening and identifying the compound in complex mixtures. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for 1-Cyclopentene-1-hexanoic acid, 5-oxo- This interactive table provides the calculated exact mass for different ionic species of the target compound, which are fundamental for its identification via HRMS.

| Molecular Formula | Ion Type | Adduct | Calculated Monoisotopic Mass (Da) |

|---|---|---|---|

| C₁₁H₁₆O₃ | Negative | [M-H]⁻ | 195.1027 |

| C₁₁H₁₆O₃ | Positive | [M+H]⁺ | 197.1172 |

Tandem mass spectrometry (MS/MS) is an essential technique for the definitive structural confirmation of 1-Cyclopentene-1-hexanoic acid, 5-oxo-. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion at m/z 195.10) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions (fragments). mdpi.com The resulting fragmentation pattern serves as a structural fingerprint, providing detailed information about the molecule's functional groups and carbon skeleton. researchgate.net

This technique is invaluable for distinguishing between structural isomers, such as different prostaglandin-like compounds, which may have identical masses but produce distinct MS/MS spectra. nih.gov Analysis of the fragmentation pathways of structurally similar compounds, like jasmonate precursors and other oxylipins, allows for the prediction of key fragmentation patterns for 1-Cyclopentene-1-hexanoic acid, 5-oxo-. nih.govuab.edu Common fragmentation events include neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages at specific points along the hexanoic acid chain. This detailed structural information is crucial for mapping metabolic pathways and understanding the biochemical transformations the compound undergoes. researchgate.netjsbms.jp

Table 2: Predicted MS/MS Fragmentation Data for the [M-H]⁻ Precursor Ion of 1-Cyclopentene-1-hexanoic acid, 5-oxo- This interactive table outlines the expected product ions from tandem mass spectrometry analysis, providing a structural fingerprint for the compound.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Description | Predicted Product Ion (m/z) |

|---|---|---|---|

| 195.10 | H₂O | Loss of a water molecule | 177.09 |

| 195.10 | CO₂ | Loss of carbon dioxide from the carboxyl group | 151.11 |

| 195.10 | H₂O + CO | Sequential loss of water and carbon monoxide | 149.08 |

| 195.10 | C₄H₈ | Cleavage within the hexanoic acid side chain | 139.04 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete and unambiguous determination of a molecule's chemical structure. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms, such as those in carbonyl, alkene, and alkyl groups.

While specific experimental NMR data for 1-Cyclopentene-1-hexanoic acid, 5-oxo- is not widely published, its chemical shifts can be reliably predicted based on data from structurally similar compounds, including hexanoic acid and various cyclopentenone derivatives. hmdb.caresearchgate.netspectrabase.combmrb.io Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms and finalizing the structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Cyclopentene-1-hexanoic acid, 5-oxo- (in CDCl₃) This interactive table presents the estimated NMR chemical shifts, which are crucial for the definitive structural elucidation of the molecule.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | 10.0 - 12.0 | 179.0 - 181.0 |

| α-CH₂ (to COOH) | 2.3 - 2.5 | 33.0 - 35.0 |

| β, γ, δ-CH₂ (alkyl chain) | 1.3 - 1.7 | 24.0 - 32.0 |

| α'-CH₂ (to C=C) | 2.1 - 2.3 | 28.0 - 30.0 |

| Vinylic CH | 5.8 - 6.0 | 135.0 - 137.0 |

| Allylic CH₂ (in ring) | 2.4 - 2.6 | 34.0 - 36.0 |

| Keto (C=O) | - | 208.0 - 212.0 |

| Quaternary C (C=C) | - | 148.0 - 152.0 |

Chromatographic Separations for Isolation and Purity Assessment

Chromatography is essential for the isolation of 1-Cyclopentene-1-hexanoic acid, 5-oxo- from reaction mixtures or biological extracts and for the assessment of its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability, as well as the complexity of the sample matrix.

Gas chromatography (GC), typically coupled with mass spectrometry (GC-MS), is a high-resolution separation technique suitable for volatile and thermally stable compounds. unar.ac.idresearchtrend.netf1000research.com For the analysis of 1-Cyclopentene-1-hexanoic acid, 5-oxo-, derivatization is often required to increase its volatility. The carboxylic acid group is commonly converted to a more volatile ester, such as a methyl ester (FAME), prior to injection. nih.govnih.gov This method provides excellent separation efficiency and allows for the quantification of the compound and related fatty acids in various samples. researchgate.netnih.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most common method for the analysis of non-volatile compounds like this one. researchgate.netnih.gov Reversed-phase chromatography using a C18 stationary phase is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like formic acid to ensure good peak shape for the carboxylic acid. nih.govspringernature.com LC coupled to MS/MS is a highly sensitive and specific method for quantifying the compound and its metabolites in complex biological fluids. researchgate.netsartorius.com

Table 4: Typical Chromatographic Techniques for Analysis This interactive table summarizes the common chromatographic methods and conditions used for the separation and purity assessment of 1-Cyclopentene-1-hexanoic acid, 5-oxo- and related compounds.

| Technique | Column Type | Typical Mobile/Carrier Gas | Derivatization | Detection |

|---|---|---|---|---|

| GC | Fused silica (B1680970) capillary (e.g., DB-5ms) | Helium | Required (e.g., Methylation) | Mass Spectrometry (MS) |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

In a hypothetical scenario, the analysis of 1-Cyclopentene-1-hexanoic acid, 5-oxo- by GC-MS would likely involve derivatization of the carboxylic acid group to increase its volatility for gas chromatographic separation. The subsequent mass spectrometric analysis would provide a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its definitive identification. Quantitative analysis could be achieved by creating a calibration curve with a known standard of the compound.

For LC-MS analysis, the compound could likely be analyzed directly without derivatization. The choice of the stationary and mobile phases in the liquid chromatography system would be crucial for achieving good separation from other components in a sample matrix. The mass spectrometer would then provide mass-to-charge ratio data, confirming the compound's identity and enabling its quantification.

However, without specific studies on 1-Cyclopentene-1-hexanoic acid, 5-oxo-, any discussion of optimal instrument parameters, validation data, or findings from real-world sample analyses remains speculative. The creation of detailed data tables, which would typically present retention times, mass-to-charge ratios of characteristic ions, limits of detection, and quantification results from specific studies, is not possible.

The lack of dedicated research on this compound means that analysts seeking to characterize or quantify it would need to develop and validate their own methods from the ground up. This would involve a systematic process of method development, optimization, and validation to ensure accuracy, precision, and reliability.

Computational and Theoretical Approaches in 1 Cyclopentene 1 Hexanoic Acid, 5 Oxo Research

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions

Analysis of Binding Affinity and Specificity with Biosynthetic Enzymes

Currently, there is a lack of publicly available research that details the use of molecular docking to simulate the interaction between 1-Cyclopentene-1-hexanoic acid, 5-oxo- and its associated biosynthetic enzymes. Consequently, specific data regarding its binding affinity, the key amino acid residues involved in the interaction, and the molecular determinants of its specificity are not available.

Prediction of Reaction Mechanisms and Transition States

Computational studies aimed at elucidating the precise reaction mechanisms involving 1-Cyclopentene-1-hexanoic acid, 5-oxo-, including the identification and characterization of transition states, have not been reported in the scientific literature. Such studies would be invaluable for a deeper understanding of its biosynthesis and metabolic fate.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

There is no evidence of the application of quantum chemical calculations to determine the stable conformations of 1-Cyclopentene-1-hexanoic acid, 5-oxo-. Furthermore, predictions of its reactivity based on these methods, which would provide insights into its chemical behavior at a subatomic level, are not present in current research.

Pathway Analysis and Systems Biology Modeling of Lipid Metabolism

While 1-Cyclopentene-1-hexanoic acid, 5-oxo- is recognized as an intermediate in lipid metabolism, its specific integration into comprehensive systems biology models has not been detailed. The development of such models would be crucial for understanding its regulatory role and its impact on the broader metabolic network.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms in Unexplored Organisms

The biosynthesis of OPC-6:0 occurs within the peroxisome, arising from the precursor dinor-12-oxo-phytodienoic acid (dn-OPDA) or through the β-oxidation of its longer-chain homolog, OPC-8:0. uni-hohenheim.deuni-hohenheim.denih.govoup.com This conversion is part of the well-documented octadecanoid pathway in model plants like Arabidopsis thaliana. uni-hohenheim.denih.gov However, significant knowledge gaps persist, particularly concerning the pathway's diversity and regulation in a broader range of organisms.

Future research should prioritize:

Characterization in Non-Model Plants: While enzymes like 12-oxophytodienoate reductase 3 (OPR3) and the core β-oxidation machinery (ACX, MFP, KAT) are known to be involved, their specific orthologs and regulatory nuances in agriculturally important crops or ecologically unique plants are poorly understood. uni-hohenheim.deoup.comecronicon.net Identifying and characterizing these enzymes could reveal novel control points for modulating stress responses in crops.

Exploration of Fungal and Microbial Pathways: Jasmonate-like molecules are not exclusive to plants. The fungus Lasiodiplodia theobromae, for instance, utilizes intermediates of the jasmonic acid pathway. nih.gov Investigating the biosynthesis of OPC-6:0 and related compounds in fungi, bacteria, and algae could uncover novel enzymes with unique catalytic properties, offering new tools for biocatalysis and synthetic biology.

Identification of Specific Ligases: The activation of OPC-8:0 for β-oxidation is catalyzed by the OPC-8:0 CoA Ligase1 (OPCL1). uni-hohenheim.deuni-hohenheim.denih.gov However, the specific ligase responsible for activating OPC-6:0 remains to be definitively identified. ecronicon.net Pinpointing this enzyme is crucial for a complete understanding of the metabolic flux through the pathway.

Unraveling Regulatory Networks: The regulation of jasmonate biosynthesis is complex, potentially involving mechanisms like reversible protein phosphorylation. uni-hohenheim.de Future studies should employ systems biology approaches, including transcriptomics, proteomics, and metabolomics, in diverse organisms to map the regulatory networks that control the cellular pools of OPC-6:0 in response to different stimuli.

| Enzyme Family | Known/Proposed Role in OPC-6:0 Metabolism | Organism(s) Studied | Key Research Gap |

| 12-Oxo-phytodienoate Reductase (OPR) | Catalyzes the reduction of dn-OPDA to form OPC-6:0. uni-hohenheim.denih.gov | Arabidopsis thaliana, Tomato | Characterization of OPR isozymes and their substrate specificity in non-model plants and microorganisms. |

| Acyl-CoA Synthetase/Ligase | Activates OPC-6:0 via CoA esterification prior to β-oxidation. The specific enzyme for OPC-6:0 is not fully confirmed. uni-hohenheim.deecronicon.net | Arabidopsis thaliana | Definitive identification and characterization of the OPC-6:0-CoA ligase. |

| β-oxidation Enzymes (ACX, MFP, KAT) | Catalyze the shortening of the hexanoic acid side chain of OPC-6:0 to produce OPC-4:0. nih.govecronicon.net | Arabidopsis thaliana | Understanding the specificity and regulation of different β-oxidation enzyme isoforms towards oxylipin substrates. |

Development of Advanced Synthetic Strategies for Complex and Stereochemically Defined Analogs

The limited availability of pure OPC-6:0 and its analogs has been a significant barrier to studying their biological activities. thieme-connect.com While biological production methods often lack selectivity, chemical synthesis offers precise control over molecular structure. thieme-connect.com Future efforts in synthetic chemistry are essential for advancing the field.

Key areas for development include:

Stereocontrolled Synthesis: The biological activity of jasmonates is highly dependent on their stereochemistry. Existing synthetic routes utilize methods like copper-catalyzed SN2-type reactions and 1,4-conjugate addition to control the challenging cis orientation of the side chains. thieme-connect.comtandfonline.comthieme-connect.com The development of more efficient and scalable asymmetric syntheses is crucial for producing enantiomerically pure OPC-6:0 and its stereoisomers.

Modular and Divergent Strategies: Creating a library of diverse analogs requires synthetic routes that are both modular and divergent. This would allow for the systematic modification of the cyclopentenone core, the pentenyl side chain, and the hexanoic acid chain. Such libraries are invaluable for structure-activity relationship (SAR) studies to identify the pharmacophores responsible for specific biological effects.

Synthesis of Stabilized Analogs: The natural compound can be rapidly metabolized via β-oxidation. thieme-connect.com Designing and synthesizing analogs that are resistant to this metabolic process, such as the previously created β-oxidation-insensitive D2-OPC-8:0, would provide more stable molecular probes to study the sustained effects of these signaling molecules in biological systems. thieme-connect.comthieme-connect.com

| Synthetic Strategy | Description | Application for OPC-6:0 Analogs | Reference(s) |

| 1,4-Conjugate Addition | Formation of a carbon-carbon bond by adding a nucleophile to the β-position of an α,β-unsaturated carbonyl. | A key step for introducing the carboxylic acid side chain to the cyclopentenone precursor. tandfonline.com | tandfonline.com |

| Stereocontrolled Allylation | Introduction of the pentenyl side chain with defined stereochemistry using chiral catalysts or auxiliaries. | Crucial for controlling the relative and absolute stereochemistry of the two side chains on the cyclopentane (B165970) ring. thieme-connect.comthieme-connect.com | thieme-connect.comthieme-connect.com |

| Wittig Reaction | Converts a ketone or aldehyde to an alkene, useful for constructing side chains. | Can be employed to build the pentenyl side chain with specific double bond geometry. thieme-connect.com | thieme-connect.com |

| Claisen Rearrangement | A tandfonline.comtandfonline.com-sigmatropic rearrangement that forms a carbon-carbon bond. | Used in multi-step syntheses to elaborate the core structure and introduce functional groups stereoselectively. thieme-connect.com | thieme-connect.com |

Exploration of Uncharted Biological Roles and Signaling Crosstalk in Diverse Biological Systems

It is increasingly recognized that jasmonate precursors and intermediates are not merely passive metabolites but possess distinct biological activities. uni-hohenheim.detandfonline.comtandfonline.com The signaling properties of cyclopentenones (like OPDA) differ significantly from those of cyclopentanones (like jasmonic acid), suggesting that OPC-6:0 may also have unique, uncharted roles. uni-hohenheim.de

Future research should focus on:

Dissecting Intrinsic Activities: Using synthetically produced, pure OPC-6:0, researchers can systematically test its activity in various bioassays. Studies have already shown that even-numbered OPCs, including OPC-6:0, can induce potato tuber formation independently of their conversion to jasmonic acid. tandfonline.com This hints at the existence of specific receptors or signaling pathways that recognize these intermediates.

Investigating Roles in Plant Defense: The primary role of the jasmonate pathway is in defense against herbivores and necrotrophic pathogens. uni-hohenheim.de It is critical to investigate whether OPC-6:0 has a direct role in activating defense genes, deterring pests, or exhibiting antimicrobial properties, separate from its function as a jasmonic acid precursor.

Exploring Signaling Crosstalk: Phytohormone signaling is an interconnected network. Research is needed to understand how OPC-6:0 levels affect, or are affected by, other signaling molecules like salicylic (B10762653) acid, abscisic acid, and nitric oxide. oup.com This crosstalk is fundamental to how a plant mounts a tailored response to complex environmental challenges.

Expanding to Non-Plant Systems: Given that jasmonate-like molecules are found in diverse organisms, the potential biological roles of OPC-6:0 should be explored in insects, fungi, and even mammalian cell systems, where oxylipins are known to be important signaling molecules.

Applications in Chemical Biology Tool Development for Pathway Manipulation

The development of bespoke chemical tools derived from OPC-6:0 will be instrumental in dissecting the complex jasmonate signaling cascade. Advanced synthetic strategies (as discussed in 8.2) are the foundation for creating these molecular probes.

Key opportunities include:

Development of Affinity Probes: Synthesizing analogs of OPC-6:0 that incorporate reporter tags (e.g., biotin, fluorescent dyes) or photo-crosslinkable moieties would enable the identification and isolation of its direct binding partners, such as receptors, enzymes, and transport proteins.

Creation of Pathway-Specific Inhibitors/Activators: By generating a library of structurally diverse analogs, it may be possible to identify compounds that selectively inhibit or activate specific enzymes or receptors in the jasmonate pathway. For example, analogs could be designed to specifically block the unidentified OPC-6:0-CoA ligase, allowing researchers to study the consequences of OPC-6:0 accumulation.

Use of Isotopically Labeled Standards: The synthesis of stable isotope-labeled OPC-6:0 is essential for accurate quantification in complex biological matrices using mass spectrometry. These standards are critical for metabolic flux analysis and for understanding how the pool of OPC-6:0 changes in response to various stimuli. nih.gov

Potential for Bioengineering and Metabolic Pathway Manipulation in Model Organisms

A deeper understanding of the biosynthesis and function of OPC-6:0 opens up exciting possibilities for metabolic engineering in both microbes and plants.

Future translational perspectives include:

Engineering Microbial Production Hosts: The chemical synthesis of complex molecules like OPC-6:0 can be challenging and costly. Reconstituting the biosynthetic pathway in engineered microorganisms like Escherichia coli or yeast could provide a sustainable and scalable platform for producing OPC-6:0 and its derivatives. nih.govuwaterloo.ca

Modulating Crop Resilience: By overexpressing or silencing the genes that control OPC-6:0 levels, it may be possible to fine-tune the defense responses of agricultural crops. For instance, engineering plants to accumulate higher levels of OPC-6:0 upon pathogen attack could enhance their resistance. Genetic manipulation of the pathway, such as in opcl1 loss-of-function mutants, has already been shown to cause the hyper-accumulation of OPC intermediates, demonstrating the feasibility of this approach. uni-hohenheim.de

Production of High-Value Bioproducts: If OPC-6:0 or its engineered analogs are found to have valuable properties (e.g., as pharmaceuticals, anti-inflammatory agents, or agrochemicals), bioengineering could be employed to produce them in large quantities. ontosight.ai This involves harnessing the power of synthetic biology to optimize metabolic pathways, improve titers, and create novel molecular structures.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-Cyclopentene-1-hexanoic acid, 5-oxo- be experimentally validated?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic techniques.

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the cyclopentene ring, hexanoic acid chain, and ketone group (5-oxo). Coupling constants in -NMR can reveal stereochemistry .

- X-ray Diffraction : Single-crystal X-ray analysis provides unambiguous confirmation of the spatial arrangement, particularly the position of the oxo group relative to the cyclopentene ring .

- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1700–1750 cm) for both the ketone and carboxylic acid groups .

Q. What synthetic pathways are feasible for synthesizing 1-Cyclopentene-1-hexanoic acid, 5-oxo-?

- Methodological Answer : Adapt routes from analogous cyclic carboxylic acids:

- Stepwise Cyclization : Start with a linear precursor (e.g., hex-5-enoic acid derivatives) and employ acid-catalyzed cyclization to form the cyclopentene ring. Introduce the 5-oxo group via oxidation of a secondary alcohol intermediate using Jones reagent or PCC .

- Dehydration-Hydrolysis : Dehydrate a hydroxylated precursor (e.g., 5-hydroxycyclopentanehexanoic acid ester) to form the cyclopentene moiety, followed by acidic hydrolysis to yield the carboxylic acid .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopentene ring impact the compound’s reactivity and biological activity?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to compare energy barriers for reactions (e.g., nucleophilic additions) in different stereoisomers.

- Enantioselective Synthesis : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to isolate enantiomers. Test their activity in biological assays (e.g., enzyme inhibition) to correlate stereochemistry with function .

- Dynamic Kinetic Resolution : Investigate interconversion between stereoisomers under varying pH/temperature conditions using polarimetry or HPLC .

Q. How can contradictory toxicity data for cyclopentene derivatives be resolved?

- Methodological Answer :

- Source Comparison : Cross-reference toxicity databases (e.g., Chemical Toxicity Database in ) with primary literature. Verify experimental conditions (e.g., dose, solvent, model organism).

- Mechanistic Studies : Use in vitro assays (e.g., Ames test for mutagenicity) to isolate toxic effects. Compare results with in vivo data to identify confounding factors (e.g., metabolic activation) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, weighting for sample size and methodology rigor .

Q. What strategies optimize the stability of 1-Cyclopentene-1-hexanoic acid, 5-oxo- in aqueous solutions?

- Methodological Answer :

- pH Control : Maintain solutions at pH 4–6 to minimize hydrolysis of the cyclopentene ring. Use buffering agents (e.g., citrate-phosphate) .

- Chelation : Add EDTA to sequester metal ions that catalyze oxidation of the ketone group .

- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in anhydrous solvents (e.g., DMSO) prior to use .

Experimental Design & Safety

Q. What safety protocols are critical when handling 1-Cyclopentene-1-hexanoic acid, 5-oxo- in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and reactions due to potential irritant vapors .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid water sprays to prevent aerosolization .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .

Q. How can the oxidation state of the 5-oxo group be modulated for functionalization studies?

- Methodological Answer :

- Reduction : Use NaBH or LiAlH to convert the ketone to a secondary alcohol. Monitor reaction progress via TLC .

- Oxidation : Retain or enhance the oxidation state with mild oxidants (e.g., TEMPO/NaClO) to avoid over-oxidation to carboxylic acid derivatives .

Data Analysis & Reporting

Q. What analytical techniques are recommended for quantifying 1-Cyclopentene-1-hexanoic acid, 5-oxo- in complex matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with ESI in negative ion mode. Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for peak resolution .

- Standard Curves : Prepare calibration standards in matrix-matched solvents to account for ion suppression/enhancement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.